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Introduction to Triethylammonium Bicarbonate
(TEAB) Buffer
Triethylammonium bicarbonate (TEAB) is a volatile buffer commonly employed in proteomics

for the enzymatic digestion of proteins prior to mass spectrometry (MS) analysis. Its volatility is

a key advantage, as it can be easily removed by lyophilization, leaving the peptide sample free

of non-volatile salts that can interfere with MS analysis.[1][2] TEAB solutions typically have a

pH around 8.5, which is optimal for the activity of trypsin, the most commonly used protease in

proteomics.[1][3][4] This buffer is compatible with various downstream applications, including

liquid chromatography-mass spectrometry (LC-MS) and tandem mass tag (TMT) isobaric

labeling.[1][3][5]

While TEAB is a popular choice, it's important to consider its potential to induce chemical

modifications. Some studies have shown that TEAB can lead to a higher incidence of artificial

deamidation of asparagine and glutamine residues compared to other buffers like HEPES.[4][6]

[7][8] However, its excellent compatibility with MS and labeling chemistries often makes it a

preferred reagent.
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Comparative Analysis of Common Trypsin Digestion
Buffers
The choice of buffer can significantly impact the efficiency of trypsin digestion and the quality of

the resulting peptide mixture. Below is a summary of the properties of commonly used buffers.

Buffer
Common
Concentration

Optimal pH for
Trypsin

Volatility
Key
Consideration
s

Triethylammoniu

m Bicarbonate

(TEAB)

50-100 mM ~8.5 High

Excellent for MS

compatibility and

TMT labeling.

May increase

artificial

deamidation.[4]

[5]

Ammonium

Bicarbonate

(ABC)

50-100 mM ~8.0 High

A widely used,

cost-effective,

and MS-

compatible

buffer.[1]

Tris-HCl 50-100 mM ~8.5 Low

Can interfere

with some

downstream

applications like

amine-reactive

labeling.[4]

HEPES 100 mM ~8.5 Low

Shown to cause

the least amount

of artificial

deamidation.[4]

[7]
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Quantitative Comparison of Buffer Effects on
Peptide Modifications
Artificial modifications introduced during sample preparation can complicate data analysis. The

following table summarizes findings on the impact of different buffers on deamidation and

pyroglutamate formation.

Buffer
Relative Asparagine
Deamidation (Compared to
HEPES)

N-terminal Glutamine to
Pyroglutamate Conversion

HEPES 1x (Lowest)[4] ~8%[4]

Triethylammonium Bicarbonate

(TEAB)
2.5x[4] ~17%[4]

Ammonium Bicarbonate (ABC) - ~17%[4]

Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion using TEAB
Buffer
This protocol is suitable for purified proteins or simple protein mixtures in solution.

Materials:

Protein sample

1 M Triethylammonium bicarbonate (TEAB) stock solution, pH 8.5

1 M Dithiothreitol (DTT) in ultrapure water

500 mM Iodoacetamide (IAA) in ultrapure water (prepare fresh and protect from light)

Mass Spectrometry Grade Trypsin (e.g., Promega, Thermo Scientific)

Formic acid (FA)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/jasms.4c00389?goto=supporting-info
https://pubs.acs.org/doi/10.1021/jasms.4c00389?goto=supporting-info
https://pubs.acs.org/doi/10.1021/jasms.4c00389?goto=supporting-info
https://pubs.acs.org/doi/10.1021/jasms.4c00389?goto=supporting-info
https://pubs.acs.org/doi/10.1021/jasms.4c00389?goto=supporting-info
https://www.benchchem.com/product/b8461081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetonitrile (ACN)

Ultrapure water

Procedure:

Protein Solubilization and Quantification:

Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange

into 50 mM TEAB.

Determine the protein concentration using a compatible protein assay (e.g., BCA assay,

but be aware of buffer compatibility).[4]

Reduction:

To the protein solution, add 1 M DTT to a final concentration of 10-20 mM.

Incubate at 60°C for 1 hour.[9]

Alkylation:

Cool the sample to room temperature.

Add freshly prepared 500 mM IAA to a final concentration of 40-50 mM.[9]

Incubate in the dark at room temperature for 30-45 minutes.[9][10]

Quenching (Optional):

To quench the excess IAA, add 1 M DTT to a final concentration of 20 mM and incubate

for 15 minutes.

Digestion:

Dilute the sample with 50 mM TEAB to reduce the concentration of any denaturants (e.g.,

urea to <1 M).[9][11]

Add trypsin at a 1:20 to 1:100 (w/w) enzyme-to-protein ratio.[4][9]
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Incubate at 37°C for 12-18 hours (overnight).[4]

Quenching the Digestion:

Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the

trypsin activity. The pH should be < 3.

Desalting:

Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction

method.

Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.

Sample Preparation for MS:

Dry the desalted peptides completely using a vacuum centrifuge.

Reconstitute the peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in

water).

Sample Preparation Digestion Sample Cleanup

Protein Sample Solubilize in
50 mM TEAB

Reduction
(DTT, 60°C)

Alkylation
(IAA, RT, Dark)

Add Trypsin
(1:50 w/w)

Incubate
(37°C, Overnight)

Quench
(Formic Acid)

Desalting
(C18) Dry Sample Reconstitute for MS MSLC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for in-solution protein digestion using TEAB buffer.

Protocol 2: In-Gel Trypsin Digestion
This protocol is designed for proteins separated by SDS-PAGE. While many protocols use

ammonium bicarbonate, TEAB (50-100 mM, pH 8.5) can be substituted for the digestion step.

Materials:
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Coomassie or silver-stained gel band containing the protein of interest

Destaining solution (e.g., 50 mM Ammonium Bicarbonate in 50% ACN)

Acetonitrile (ACN)

100 mM TEAB, pH 8.5

10 mM Dithiothreitol (DTT) in 100 mM TEAB

55 mM Iodoacetamide (IAA) in 100 mM TEAB (prepare fresh and protect from light)

Mass Spectrometry Grade Trypsin

Peptide extraction solution (e.g., 50% ACN, 5% formic acid)

Ultrapure water

Procedure:

Excision and Destaining:

Excise the protein band of interest from the gel with a clean scalpel.

Cut the gel band into small pieces (~1x1 mm).

Destain the gel pieces. For Coomassie staining, wash with a solution of 50 mM

ammonium bicarbonate in 50% ACN until the blue color is removed.[10] For silver staining,

use a potassium ferricyanide/sodium thiosulfate solution.[12]

Wash the gel pieces with ultrapure water.

Dehydration and Rehydration:

Dehydrate the gel pieces by incubating with 100% ACN until they turn white and shrink.

[10]

Remove the ACN and dry the gel pieces in a vacuum centrifuge for 10-15 minutes.[10]
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Reduction:

Rehydrate the gel pieces in 10 mM DTT in 100 mM TEAB.

Incubate at 56°C for 45-60 minutes.[12]

Cool to room temperature and remove the DTT solution.

Alkylation:

Add 55 mM IAA in 100 mM TEAB to the gel pieces, ensuring they are fully submerged.

Incubate in the dark at room temperature for 30 minutes.[12]

Remove the IAA solution and wash the gel pieces with 100 mM TEAB, followed by a wash

with 100% ACN.

Digestion:

Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20

µg/mL in 50-100 mM TEAB).

After the gel pieces have absorbed the trypsin solution, add enough 50-100 mM TEAB to

cover them.

Incubate at 37°C overnight.

Peptide Extraction:

Collect the supernatant from the digestion.

Perform sequential extractions from the gel pieces. Start with a solution of 50% ACN and

0.1% formic acid, followed by a second extraction with a higher concentration of ACN

(e.g., 80%).

Pool all the extracts.
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Sample Preparation for MS:

Dry the pooled peptide extracts in a vacuum centrifuge.

Reconstitute the peptides in a suitable buffer for LC-MS analysis.
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Caption: Workflow for in-gel protein digestion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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